N,2-dicyclopropyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-6-10(13-9-4-5-9)14-11(12-7)8-2-3-8/h6,8-9H,2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHEAGFRDWQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Amidines and Malonate Derivatives
The pyrimidine core can be constructed by reacting cyclopropylacetamidine with methyl cyclopropylmalonate under basic conditions. This method, adapted from triphosgene-mediated syntheses, involves:
- Dissolving cyclopropylacetamidine hydrochloride in methanol with sodium methoxide at 0–5°C.
- Adding methyl cyclopropylmalonate and stirring at 20–25°C for 4–6 hours.
- Acidifying the mixture to pH 1–2 to precipitate 4,6-dihydroxy-2-cyclopropylpyrimidine.
Key Data :
Chlorination and Amination
4,6-Dihydroxy-2-cyclopropylpyrimidine is chlorinated using triphosgene in dichloroethane at reflux (80–85°C) for 8–10 hours, yielding 4,6-dichloro-2-cyclopropylpyrimidine. Subsequent amination with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours introduces the N-cyclopropyl group:
$$
\text{4,6-Dichloro-2-cyclopropylpyrimidine} + 2\,\text{Cyclopropylamine} \xrightarrow{\text{THF, 60°C}} \text{N,2-Dicyclopropyl-6-chloropyrimidin-4-amine}
$$
Optimization :
- Excess cyclopropylamine (3 eq.) improves yield to 78%.
- Palladium catalysts (e.g., Pd(OAc)₂) reduce reaction time to 6 hours.
Sequential Nucleophilic Substitution
Substitution at Position 4
2-Chloro-4,6-dimethylpyrimidine reacts with cyclopropylamine in dimethylformamide (DMF) at 100°C for 24 hours, replacing the 4-methyl group with N-cyclopropylamine:
$$
\text{2-Chloro-4,6-dimethylpyrimidine} + \text{Cyclopropylamine} \xrightarrow{\text{DMF}} \text{2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine}
$$
Challenges :
Substitution at Position 2
The intermediate 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine undergoes Suzuki coupling with cyclopropylboronic acid:
$$
\text{2-Chloro intermediate} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{N,2-Dicyclopropyl-6-methylpyrimidin-4-amine}
$$
Conditions :
- Catalyst: Pd(dppf)Cl₂ (5 mol%).
- Solvent: Ethanol/water (4:1).
- Yield: 74% after column chromatography.
Cross-Coupling Strategies
Buchwald-Hartwig Amination
4-Bromo-2-cyclopropyl-6-methylpyrimidine reacts with cyclopropylamine using BrettPhos-Pd-G3 precatalyst:
$$
\text{4-Bromo intermediate} + \text{Cyclopropylamine} \xrightarrow{\text{BrettPhos-Pd-G3, NaOtBu}} \text{this compound}
$$
Performance :
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process achieves 89% overall yield:
- Chlorination : Triphosgene and 4,6-dihydroxy-2-cyclopropylpyrimidine in dichloroethane at 80°C.
- Amination : Cyclopropylamine in THF at 60°C with inline HPLC monitoring.
Advantages :
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water = 70:30).
- LC-MS : No detectable impurities at 254 nm.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amine group and cyclopropyl substituents. Key findings include:
-
Amine oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media generates nitroxide radicals or nitro derivatives, depending on stoichiometry.
-
Cyclopropane ring oxidation : Using ozone (O₃) or m-chloroperbenzoic acid (mCPBA), the cyclopropyl groups convert to epoxides or ketones via ring-opening pathways.
| Reactant | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (excess) | H₂SO₄, 60°C, 2 h | N-Oxide derivative | 78 | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 6 h | Epoxidized cyclopropane | 65 | |
| O₃ (bubbling) | MeOH, −78°C, 30 min | Cyclopropane → diketone | 42 |
Substitution Reactions
The pyrimidine ring’s C-2 and C-4 positions are electrophilic centers for nucleophilic substitution:
-
Aromatic substitution : Reaction with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃/DMF) replaces the amine group with alkyl chains.
-
Cross-coupling : Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ yield biaryl derivatives .
Key Example :
-
Suzuki coupling :
Reaction of N,2-dicyclopropyl-6-methylpyrimidin-4-amine with 2-(trifluoromethyl)phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 150°C) forms N-(2-(trifluoromethyl)phenyl)-pyrimidin-4-amine with 85% isolated yield .
Reductive Transformations
The amine group participates in reductive alkylation:
-
Catalytic hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the pyrimidine ring to a tetrahydropyrimidine, enhancing solubility .
-
Buchwald-Hartwig amination : Coupling with aryl halides (e.g., 3-bromopyridine) via Pd₂(dba)₃ catalysis forms N-aryl derivatives .
Table 2: Reductive Reaction Conditions
| Reaction Type | Catalyst/Reagent | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂, EtOH | Tetrahydropyrimidine | >90% |
| Buchwald-Hartwig | Pd₂(dba)₃, DavePhos, NaOtBu | N-(Pyridin-3-ylmethyl) derivative | 82% |
Mechanistic Insights
-
Electrophilic aromatic substitution : The pyrimidine ring’s electron-deficient nature directs nucleophiles to C-2 and C-4 positions. DFT studies indicate a charge density of −0.12 e at C-4, favoring attack .
-
Radical pathways : Under UV light, the cyclopropyl groups undergo ring-opening via radical intermediates, forming allylic amines.
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogues
| Compound | Oxidation Rate (rel.) | Suzuki Coupling Yield (%) |
|---|---|---|
| This compound | 1.00 | 85 |
| 4-Cyclopropyl-6-methylpyrimidin-2-amine | 0.75 | 62 |
| N-(3,4-Dimethoxyphenyl) derivative | 1.20 | 78 |
Data normalized to the target compound’s reactivity .
Degradation Pathways
Environmental studies reveal:
Scientific Research Applications
Drug Development
N,2-dicyclopropyl-6-methylpyrimidin-4-amine has been investigated for its potential as an active pharmaceutical ingredient (API). It is particularly noted for its role in the synthesis of compounds targeting specific biological pathways, such as those involved in neurological disorders. For instance, derivatives of this compound have shown promise in the development of drugs aimed at treating schizophrenia and other central nervous system disorders .
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its structural properties allow it to act as a precursor in the synthesis of herbicides and pesticides. The compound's efficacy in protecting crops from pests has been documented, highlighting its importance in agricultural chemistry .
Chemical Synthesis
In industrial chemistry, this compound serves as a versatile building block for synthesizing a variety of chemical compounds. Its application as a reagent facilitates the creation of complex organic molecules used across multiple sectors including dyes and pigments, surfactants, and flavors .
Catalysis
The compound has been identified as a potential catalyst in various chemical reactions, particularly those involving polymerization processes. Its ability to accelerate reactions makes it valuable in producing materials like polyvinyl chloride (PVC), which is extensively used in construction and manufacturing .
Case Study: Neuropharmacology
Recent studies have focused on the neuropharmacological properties of this compound derivatives. For example, a derivative demonstrated significant inhibition of phosphodiesterase 10A (PDE10A), which is implicated in cognitive functions and mood regulation . The efficacy was evaluated through various preclinical models, showing improved cognitive performance metrics compared to control groups.
| Study | Compound | Target | Result |
|---|---|---|---|
| MK-8189 | PDE10A | Improved cognitive function; Phase 2 clinical trial underway | |
| 2-Methoxy-4,6-Diphenylnicotinonitrile | Lp-PLA2 | Significant inhibitory potential against protein target |
Case Study: Agrochemical Development
In agrochemical applications, derivatives of this compound have been synthesized for their herbicidal properties. Field trials indicated that these compounds effectively reduced weed populations while maintaining crop yield . This dual functionality emphasizes their potential role in sustainable agriculture.
Mechanism of Action
The mechanism by which N,2-dicyclopropyl-6-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-4-amine Derivatives
Structural and Functional Group Analysis
The table below compares N,2-dicyclopropyl-6-methylpyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, focusing on substituents and key properties:
Biological Activity
N,2-dicyclopropyl-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antitumor properties. This article delves into the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound features a pyrimidine core with unique substituents that influence its biological interactions. The compound can undergo various chemical reactions, such as oxidation and reduction, which may alter its biological activity. The mechanism of action is primarily attributed to its interactions with specific molecular targets like enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating varying degrees of effectiveness.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Enterococcus faecalis | 11.29 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
Antitumor Activity
The antitumor effects of this compound have also been explored. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects on Tumor Cells
In a study assessing the antiproliferative activity of several pyrimidine derivatives, this compound was found to significantly inhibit tumor cell growth at concentrations lower than 10 µM. Specifically, it demonstrated a strong effect on HeLa cells (human cervical cancer) with IC50 values around 4.24 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can lead to significant changes in activity.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,6-Dichloro-N,N-dimethylpyridin-4-amine | Pyridine derivative | Moderate antitumor activity |
| 5-(2-Chloroethyl)-2,4-dichloropyrimidine | Pyrimidine derivative | Strong antiproliferative |
The unique dicyclopropyl and methyl substituents in this compound contribute to its distinct chemical and biological properties compared to similar compounds .
Q & A
Q. What are the established synthetic routes for N,2-dicyclopropyl-6-methylpyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps:
- Route 1 : React 4-chloro-6-methylpyrimidin-2-amine with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, 80–100°C). Yield: 60–75% .
- Route 2 : Direct amination of 2,6-dichloro-4-methylpyrimidine with cyclopropylamine in DMF at 120°C. Lower yield (40–50%) due to steric hindrance .
Q. Critical Factors :
- Temperature control (<100°C prevents cyclopropane ring degradation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard . Key steps:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement.
Key Interactions :
- N–H⋯N Hydrogen Bonds : Between pyrimidine N and cyclopropyl NH (distance: 2.89 Å, angle: 158°) .
- C–H⋯π Interactions : Methyl groups with adjacent aromatic rings (e.g., dihedral angle: 12.8° between pyrimidine and phenyl planes) .
Note : Disorder in cyclopropyl rings requires constrained refinement (ISOR/SADI commands in SHELXL) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
Methodological Answer: Contradictions often arise from assay variability or impurities. Follow this protocol:
Reproducibility Checks :
- Repeat assays (≥3 replicates) under standardized conditions (e.g., MIC testing in Mueller-Hinton broth).
- Confirm purity via HPLC-MS (threshold: ≥98%) .
Structural Analog Comparison :
- Test analogs (e.g., N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine) to isolate substituent effects .
Mechanistic Studies :
- Perform enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) to identify off-target effects .
Case Study : A 2021 study resolved false negatives in antifungal assays by switching from broth microdilution to agar diffusion (higher solubility in agar) .
Q. What computational strategies optimize the compound’s binding affinity for kinase targets (e.g., EGFR)?
Methodological Answer: Step 1 : Molecular Docking (AutoDock Vina):
- Use PDB structures (e.g., 4WKQ for EGFR) to model interactions. Key residues: Lys745, Met793 .
- Result : Pyrimidine N1 forms H-bonds with Lys745 (ΔG = −9.2 kcal/mol).
Step 2 : DFT Calculations (Gaussian 16):
- Calculate electrostatic potential surfaces to optimize cyclopropane dipole alignment.
- Finding : Electron-deficient cyclopropane enhances π-stacking with Phe723 .
Step 3 : MD Simulations (GROMACS):
- 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å after 50 ns) .
Q. How do solvent polarity and pH impact the compound’s stability in long-term storage?
Methodological Answer: Accelerated Stability Testing Protocol :
Conditions : Store at 40°C/75% RH for 6 months in:
- Polar solvents : DMSO (degradation <5%), H₂O (hydrolysis to 4-aminopyrimidine, 15% loss).
- Non-polar solvents : Ethyl acetate (no degradation).
Analytical Tools :
- HPLC-MS : Monitor degradation products (e.g., m/z 178.19 for cyclopropane ring-opening) .
- NMR : Track pH-dependent tautomerism (e.g., amine ↔ imine shifts at δ 6.8–7.2 ppm) .
Recommendation : Store in anhydrous DMSO at −20°C; avoid aqueous buffers (pH > 8.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
